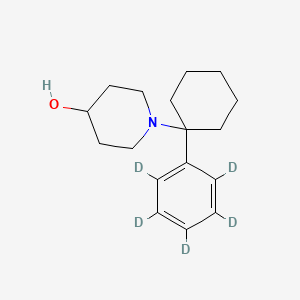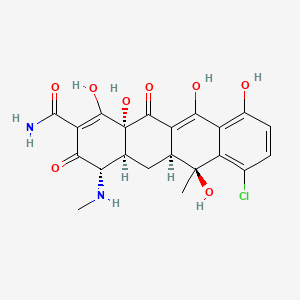
(S)-2-Methylhexanol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methylhexanol-d3 is a deuterated alcohol, which means it contains deuterium, a stable isotope of hydrogen. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylhexanol-d3 typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. One common method is the reduction of (S)-2-Methylhexanone-d3 using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4). The reaction is usually carried out under an inert atmosphere to prevent the incorporation of regular hydrogen atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
(S)-2-Methylhexanol-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to (S)-2-Methylhexanone-d3 using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield (S)-2-Methylhexane-d3.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum deuteride in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: (S)-2-Methylhexanone-d3
Reduction: (S)-2-Methylhexane-d3
Substitution: (S)-2-Methylhexyl chloride-d3
科学研究应用
(S)-2-Methylhexanol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of deuterated solvents and reagents for various industrial applications.
作用机制
The mechanism of action of (S)-2-Methylhexanol-d3 involves the incorporation of deuterium atoms into various molecular pathways. Deuterium has a higher mass than hydrogen, which can affect the rate of chemical reactions and the stability of certain molecular bonds. This property is exploited in studies to understand reaction kinetics and mechanisms.
相似化合物的比较
(S)-2-Methylhexanol-d3 is unique due to the presence of deuterium atoms, which distinguishes it from its non-deuterated counterpart, (S)-2-Methylhexanol. Similar compounds include:
(S)-2-Methylhexanol: The non-deuterated version, which lacks the unique properties imparted by deuterium.
®-2-Methylhexanol-d3: The enantiomer of this compound, which has a different spatial arrangement of atoms.
(S)-2-Methylhexanone-d3: The oxidized form of this compound.
The presence of deuterium in this compound makes it particularly valuable in research applications where isotopic labeling is required.
属性
分子式 |
C7H16O |
|---|---|
分子量 |
119.22 g/mol |
IUPAC 名称 |
(2S)-2-(trideuteriomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3 |
InChI 键 |
LCFKURIJYIJNRU-HMQROFFESA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CO |
规范 SMILES |
CCCCC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)






![(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol](/img/structure/B13443389.png)
![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole](/img/structure/B13443399.png)
![Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-](/img/structure/B13443408.png)

![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)
